4-oxothiochromane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-2,3-dihydrothiochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXRPSNBXBYVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2C1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Foundational Synthetic Pathways for 4-Oxothiochromane-2-carboxylic Acid Core
Cyclization Reactions via Thiophenol-Maleic Anhydride (B1165640) Condensation
A common and effective method for the synthesis of the this compound core involves the condensation of a substituted thiophenol with maleic anhydride. nih.govnih.gov This reaction proceeds through a conjugate addition of the thiophenol to the double bond of maleic anhydride, followed by an intramolecular Friedel-Crafts acylation to close the ring.
The general scheme for this reaction is as follows: A substituted thiophenol is reacted with maleic anhydride, often in the presence of a base like triethylamine, to facilitate the initial Michael addition. nih.gov The resulting intermediate undergoes cyclization upon treatment with a strong acid or a Lewis acid, leading to the formation of the desired this compound. nih.gov This method is versatile, allowing for the introduction of various substituents on the aromatic ring by starting with appropriately substituted thiophenols.
Lewis Acid Catalysis in Thiochromanone Ring Formation
Lewis acids play a crucial role in promoting the intramolecular Friedel-Crafts acylation step of the thiochromanone ring formation. wikipedia.org Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). nih.gov These catalysts activate the carboxylic acid group, or more commonly, the corresponding acyl chloride, towards electrophilic aromatic substitution on the thiophenyl ring.
The use of a Lewis acid like AlCl₃ after the initial reaction between thiophenols and maleic anhydride is a key step in achieving high yields of 4-oxothiochromane-2-carboxylic acids. nih.gov The choice of the Lewis acid and reaction conditions can be critical to the success of the cyclization, especially for less reactive thiophenol derivatives. cdnsciencepub.com While powerful, traditional Lewis acids like AlCl₃ can sometimes lead to side reactions, prompting research into milder and more selective catalytic systems. researchgate.net
Tailored Derivatization at the Carboxylic Acid Functionality
The carboxylic acid group at the 2-position of the thiochromanone ring offers a versatile handle for a wide range of chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of these compounds in various biological contexts.
Synthesis of Esters and Amides: Optimized Coupling Protocols
The conversion of the carboxylic acid to esters and amides is a fundamental transformation in medicinal chemistry.
Esters: Esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.comchemguide.co.ukchemistrysteps.comscienceready.com.au However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are often preferred. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective for synthesizing esters from carboxylic acids and alcohols. nih.gov Another strategy involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an alcohol to form the ester. chemistrysteps.com
Amides: The synthesis of amides from this compound also employs several well-established protocols. nih.gov Direct reaction with an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. chemistrysteps.comfishersci.itlibretexts.org Therefore, activating the carboxylic acid is necessary. This can be done by converting it to a more reactive species like an acyl chloride, which then reacts with a primary or secondary amine to yield the corresponding amide. fishersci.it Alternatively, peptide coupling reagents such as DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) can be used to facilitate the direct coupling of the carboxylic acid with an amine under mild conditions. chemistrysteps.com These methods are widely used in the synthesis of bioactive amide derivatives. researchgate.net
| Derivative | Reagents and Conditions | Reference |
| Esters | Alcohol, DCC, DMAP | nih.gov |
| Amides | Amine, DCC/EDC/PyBOP | chemistrysteps.com |
Preparation of Acyl Hydrazone Analogues
Acyl hydrazones are another important class of derivatives that can be synthesized from this compound. This is typically a two-step process. First, the carboxylic acid is converted to its corresponding ester, often the methyl or ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the acyl hydrazide. Finally, the acyl hydrazide is condensed with a suitable aldehyde or ketone, often in the presence of a catalytic amount of acid, to yield the desired acyl hydrazone derivative. nih.govtandfonline.comtandfonline.com These derivatives have shown significant biological activities. nih.govtandfonline.comtandfonline.com
The general procedure involves dissolving the thiochroman-4-one (B147511) precursor in a solvent like anhydrous methanol, followed by the addition of the appropriate hydrazide and a catalytic amount of glacial acetic acid. The mixture is then heated at reflux to drive the reaction to completion. nih.gov
Stereoselective Synthesis and Chiral Resolution
The carbon at the 2-position of the this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereochemistry at this position can have a profound impact on the biological activity of the compound. Therefore, methods for the stereoselective synthesis or chiral resolution of these compounds are highly valuable.
Stereoselective synthesis aims to produce a single enantiomer directly. nih.govrsc.orgbeilstein-journals.orgnih.gov This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis are well-established for related structures.
Chiral resolution is a more common approach to obtain enantiomerically pure this compound. This involves separating a racemic mixture into its individual enantiomers. A classical method for this is the formation of diastereomeric salts. The racemic carboxylic acid is reacted with a chiral resolving agent, which is typically a chiral amine like (-)-brucine, to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid. nih.gov
Diastereomeric Salt Formation for Enantiomeric Separation
The resolution of racemic mixtures into their constituent enantiomers is a critical step in the development of chiral compounds. For carboxylic acids like this compound, one of the most established methods is the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This process leverages the different physical properties, such as solubility, of the resulting diastereomers, which allows for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.org
A common approach involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.org Naturally occurring alkaloids such as brucine (B1667951), strychnine, and quinine (B1679958) are frequently employed for this purpose due to their ready availability. libretexts.org For instance, the chiral resolution of racemic this compound has been attempted using (-)-brucine as the chiral selector. nih.gov The reaction of the racemic acid with (-)-brucine in a mixture of THF/water yields a mixture of diastereomeric salts. nih.gov The differing solubilities of these diastereomeric salts in the solvent system can then be exploited to separate them. kiko-tech.co.jpunchainedlabs.com
The success of this separation is highly dependent on the choice of both the chiral resolving agent and the solvent system. kiko-tech.co.jpunchainedlabs.com The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize out of the solution while the other remains dissolved. kiko-tech.co.jp Once separated, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure carboxylic acid. libretexts.org
| Resolving Agent | Solvent System | Outcome |
| (-)-Brucine | THF/Water (4:1) | Formation of diastereomeric salts |
| Chiral Amino Alcohols | Various solvents | Investigated for solubility differences |
| (S)-Mandelic Acid | Toluene/Methanol | Formation of insoluble diastereomeric salt |
| (+)-Cinchotoxine | Not specified | Used by Pasteur to resolve racemic tartaric acid |
| Chiral trans-1-amino-2-indanol | Propionitrile/Methyl tert-butyl ether (1:1) | Separation based on solubility differences |
Preparation of Enantiomerically Enriched this compound Derivatives
Once enantiomerically enriched this compound is obtained, it can be converted into a variety of derivatives while preserving its stereochemical integrity. These derivatives, such as esters and amides, are often synthesized to explore structure-activity relationships for various biological targets. nih.gov
For example, enantiomerically enriched butyl 4-oxothiochromane-2-carboxylates have been prepared by reacting the corresponding enantiomerically enriched this compound with butanol. nih.gov This esterification is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov This method allows for the synthesis of specific enantiomers of the ester, such as (+)-butyl 4-oxothiochromane-2-carboxylate and (-)-butyl 4-oxothiochromane-2-carboxylate, from the corresponding (+)- and (-)- a-acids. nih.gov
Similarly, acyl hydrazone derivatives can be prepared from the corresponding ester. For instance, ethyl 4-oxothiochromane-2-carboxylate can be reacted with various acyl hydrazides in the presence of acetic acid to yield the desired acyl hydrazone derivatives. nih.gov The ability to synthesize these enantiomerically pure derivatives is crucial for assessing the specific biological activities of each enantiomer. nih.gov
| Derivative Type | Reactants | Reagents/Conditions |
| Esters | This compound, Alcohol | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) |
| Butyl Esters | Enantiomerically enriched this compound, Butanol | Not specified |
| Acyl Hydrazones | Ethyl 4-oxothiochromane-2-carboxylate, Acyl hydrazides | Acetic acid |
Innovative Synthetic Strategies and Process Optimization
The continual evolution of synthetic organic chemistry offers new avenues for the efficient and environmentally benign production of complex molecules. This section explores the application of modern synthetic techniques to thiochromane-related scaffolds and the development of efficient methods for key chemical transformations.
Application of Microwave-Assisted Organic Synthesis in Related Scaffolds
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netijpsjournal.comhumanjournals.com This technology utilizes microwave irradiation to directly and uniformly heat the reaction mixture, which can accelerate reaction rates and enable reactions to occur under milder conditions. researchgate.netpnrjournal.com
The application of MAOS has been extensively explored for the synthesis of a wide variety of heterocyclic compounds, including those containing sulfur. researchgate.nettandfonline.com For instance, microwave irradiation has been successfully employed in the synthesis of thiochromane 1,1-dioxide derivatives through photocatalytic divergent cyclization. researchgate.net While direct application to this compound itself may not be explicitly detailed, the successful synthesis of related sulfur-containing heterocycles highlights the potential of this technology. tandfonline.comresearchgate.net The benefits of MAOS, such as the possibility of solvent-free reactions, make it an attractive and eco-friendly approach for the synthesis of pharmacologically relevant molecules. researchgate.netijpsjournal.com The principles of "Green Chemistry" are often well-served by microwave-assisted methods, which aim to reduce waste and energy consumption. humanjournals.com
Development of Efficient Amide Bond Forming Reactions for Heterocyclic Acids
The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry. asiaresearchnews.comtohoku.ac.jp The development of efficient and mild amide bond forming reactions is crucial, particularly for heterocyclic carboxylic acids which can present unique challenges. asiaresearchnews.com
Traditional methods often require stoichiometric amounts of coupling reagents, which can lead to significant waste. ucl.ac.uk Consequently, there is ongoing research into developing more efficient and catalytic methods. A variety of coupling reagents are available, including carbodiimides like DCC and EDC, as well as phosphonium (B103445) and aminium salts like BOP and HBTU. hepatochem.compeptide.com The choice of reagent and additives can be critical to avoid side reactions like racemization, especially when dealing with chiral carboxylic acids. hepatochem.com
Structure Activity Relationship Sar and Rational Drug Design Principles
Elucidation of SAR for Thiochroman-4-one (B147511) Carboxylic Acid Derivatives
The biological profile of thiochroman-4-one carboxylic acid derivatives is intricately linked to their molecular structure. The systematic investigation of this scaffold, known as Structure-Activity Relationship (SAR) studies, provides critical insights into how chemical modifications translate into pharmacological responses.
Impact of Substituent Variation on Biological Activity
The nature and position of substituents on the thiochroman-4-one core are pivotal in determining the biological efficacy of these compounds. Research has shown that specific substitutions can dramatically enhance or diminish activity against various biological targets.
For instance, in the pursuit of antileishmanial agents, the introduction of a fluorine atom at the C-6 position of the thiochroman-4-one ring was found to increase activity. mdpi.com Specifically, a derivative bearing a vinyl sulfone moiety and a C-6 fluorine substituent proved to be the most active and selective compound in one study, even surpassing the reference drug, amphotericin B. mdpi.com This highlights the positive influence of electron-withdrawing groups at this position. Further SAR analysis has reinforced that the presence of an electron-withdrawing group at the 8th position can also lead to a general increase in anticancer activity. nih.gov
Conversely, the nature of the substituent at the C-3 position also plays a critical role. For antifungal activity, an unsubstituted phenyl ring at the 3rd position was more potent than rings with either electron-withdrawing or donating groups. nih.gov However, for antileishmanial activity, aromatic substituents at the 3rd position with strong electron-withdrawing groups, such as trifluoromethyl (CF₃), were found to be the most effective combination for selectively increasing potency. nih.gov Replacing this aromatic group with an alkyl chain resulted in reduced selectivity and potency. nih.gov
The following table summarizes key findings on how substituent variations affect the biological activity of thiochroman-4-one derivatives.
| Scaffold Position | Substituent | Observed Biological Effect | Target Activity |
| C-6 | Fluorine (electron-withdrawing) | Increased activity. mdpi.comnih.gov | Antileishmanial, Antibacterial |
| C-3 | Unsubstituted Phenyl | More potent than substituted phenyls. nih.gov | Antifungal |
| C-3 | Aryl with strong electron-withdrawing groups (e.g., CF₃) | Increased potency and selectivity. nih.gov | Antileishmanial |
| C-3 | Alkyl chain | Reduced potency and selectivity. nih.gov | Antileishmanial |
| Terminal Moiety | Methylthio group | Enhanced activity. nih.gov | Antibacterial |
This table presents a selection of research findings and is not exhaustive.
Role of Terminal Moieties (e.g., Esters, Amides) in Molecular Recognition
The carboxylic acid group at the C-2 position is a key feature for molecular interaction, but its terminal modification into esters and amides significantly influences the compound's properties and biological recognition. These modifications can alter polarity, hydrogen bonding capacity, and metabolic stability.
Amides, for example, introduce the capacity for both hydrogen bond donation and acceptance, which can lead to the formation of intermolecular and intramolecular hydrogen bonds. nih.govacs.org This can affect how the molecule binds to its biological target. However, the impact of this change is highly context-dependent. In one study on SIRT2 inhibitors based on a chroman-4-one scaffold, replacing a methyl ester with a methyl amide led to a dramatic decrease in activity. acs.org Docking studies suggested that the less polar single-bonded oxygen of the ester is more favorable in a hydrophobic pocket than the more polar NH-group of the amide. acs.org
Esters are often employed to mask the polar carboxylic acid, potentially improving membrane permeability. nih.govacs.org As they are susceptible to hydrolysis by endogenous esterases, they can function as prodrugs, releasing the active carboxylic acid intracellularly. acs.org In contrast, the corresponding carboxylic acid analogues were found to be completely inactive in the SIRT2 inhibitor study, which was attributed to the formation of a negatively charged carboxylate at physiological pH, a feature considered unfavorable for binding in a specific lipophilic channel. acs.org
| Terminal Moiety | Key Properties & Role in Recognition | Impact on Activity (Example: SIRT2 Inhibitors) |
| Carboxylic Acid | Polar, negatively charged at physiological pH. Can form strong electrostatic interactions. nih.gov | Inactive, potentially due to unfavorable charge. acs.org |
| Ester (e.g., Methyl Ester) | Less polar, can act as a prodrug. nih.govacs.org Lacks H-bond donating ability. | Active; the single-bonded oxygen is favorable in a hydrophobic pocket. acs.org |
| Amide (e.g., Methyl Amide) | Can act as H-bond donor and acceptor. nih.govacs.org More polar than esters. | Dramatically lower activity compared to ester; NH-group is less favorable in the hydrophobic pocket. acs.org |
This table illustrates the influence of terminal moieties on the activity of chroman-4-one derivatives based on specific research. acs.org
Conformational Effects and Intramolecular Hydrogen Bonding Network
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. For derivatives of 4-oxothiochromane-2-carboxylic acid, the flexibility of the structure and the potential for intramolecular hydrogen bonds can stabilize specific conformations, thereby influencing activity. libretexts.org
An intramolecular hydrogen bond occurs when a hydrogen atom is shared between two electronegative atoms within the same molecule, such as the hydrogen of the C-2 carboxylic acid and the oxygen of the C-4 ketone. nih.gov This interaction can create a more rigid, cyclic-like structure. The presence of such a bond can stabilize a conformation that is otherwise sterically unfavored, which can be critical for biological activity. libretexts.org For instance, in dicarboxylic acids, intramolecular hydrogen bonds have been estimated to have a stabilizing strength of around 28-29 kJ/mol. nih.gov
Bioisosterism and Scaffold Optimization
Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance desired attributes like potency or metabolic profile. fiveable.me This principle is applied to both the core scaffold and the functional groups of this compound.
Isosteric Replacement of Core Heteroatoms within Chroman/Thiochroman (B1618051) Scaffold
The replacement of the oxygen atom in the chroman scaffold with a sulfur atom to form the thiochroman scaffold is a classic example of bioisosteric replacement. nih.gov While seemingly a subtle change, it can lead to significant alterations in the molecule's pharmacological profile.
Sulfur is larger and has a different electron-donating potential compared to oxygen. nih.gov This substitution can modify the compound's polarity, solubility, hydrogen bonding capabilities, and metabolism. nih.gov The concept of isosteric replacement has also been successfully applied to thiochroman 1,1-dioxides, which were found to be active as AMPA receptor potentiators, analogous to their potent benzothiadiazine dioxide counterparts. researchgate.net This demonstrates that the thiochroman scaffold can effectively mimic other heterocyclic systems to achieve similar biological outcomes.
| Scaffold | Heteroatom | Key Physicochemical Differences | Implication for Drug Design |
| Chroman | Oxygen (O) | More electronegative, smaller size. | Baseline for comparison. nih.gov |
| Thiochroman | Sulfur (S) | Less electronegative, larger size, different electron-donating potential. nih.gov | Can alter polarity, solubility, metabolism, and ultimately, pharmacological activity. nih.gov |
| Thiochroman 1,1-Dioxide | Sulfone (SO₂) | Acts as a structural analogue to other potent modulators (e.g., benzothiadiazine dioxides). researchgate.net | Demonstrates the utility of the thiochroman scaffold as a viable isostere for other active cores. researchgate.net |
This table compares the chroman and thiochroman scaffolds as an example of bioisosteric replacement.
Carboxylic Acid Bioisosteres: Non-Classical and Heterocyclic Surrogates
The carboxylic acid functional group is a crucial part of many pharmacophores due to its ability to form strong hydrogen bonds and electrostatic interactions. nih.gov However, its acidic nature can lead to poor metabolic stability and limited ability to cross biological membranes. nih.govucc.ie To overcome these drawbacks, medicinal chemists frequently replace the carboxylic acid with bioisosteres—functional groups that mimic its essential properties while offering improved characteristics. researchgate.net
A wide array of non-classical and heterocyclic surrogates for carboxylic acids have been developed. nih.govopenaccessjournals.com Tetrazoles are among the most common, having a similar acidity (pKa) and planar geometry to carboxylic acids. openaccessjournals.comdrughunter.com They are found in over 20 FDA-approved drugs. drughunter.com Other important bioisosteres include sulfonamides, which are weaker acids but share similar hydrogen-bonding features, and various five-membered heterocyclic rings like 3-hydroxyisoxazole. nih.govdrughunter.com The choice of a bioisostere is highly dependent on the specific drug target, as a successful replacement in one context may not be effective in another. nih.gov
| Bioisostere | Key Features & Properties | Potential Advantages over Carboxylic Acid |
| Tetrazole | Planar, acidic (pKa ≈ 4.5–4.9). drughunter.com One of the most widely used surrogates. nih.govopenaccessjournals.com | Greater lipophilicity, though this doesn't always improve membrane permeability. drughunter.com |
| Sulfonamide | Weaker acid (pKa ≈ 9–10). drughunter.com Non-planar. Similar H-bond geometry. openaccessjournals.com | Increased lipophilicity, enhanced metabolic stability, improved membrane permeability. drughunter.com |
| Acylsulfonamide | pKa values are in the range of carboxylic acids (4–5). nih.gov | Can exhibit improved activity compared to the parent carboxylic acid. nih.gov |
| Hydroxamic Acid | Can act as a metal chelator. Acidity allows for anion formation. nih.gov | Offers a different interaction profile while mimicking the acidic proton. |
| 3-Hydroxyisoxazole | Planar, acidic (pKa ≈ 4–5). nih.gov Found in naturally occurring amino acids. nih.gov | Mimics the planar and acidic nature of a carboxylate. nih.gov |
| 2,2,2-Trifluoroethan-1-ol | High lipophilicity. Hydrated form is bioisosteric with carboxylic acid. nih.gov | Potentially attractive for CNS drugs where crossing the blood-brain barrier is necessary. nih.gov |
This table summarizes common bioisosteres for carboxylic acids and their general properties. nih.govopenaccessjournals.comdrughunter.com
Implications of Bioisosteric Modification on Receptor Binding and Physicochemical Properties
Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a cornerstone of rational drug design, aimed at enhancing a molecule's activity, selectivity, and pharmacokinetic profile. mdpi.comresearchgate.net The carboxylic acid moiety, while crucial for the biological activity of many compounds, can also lead to poor metabolic stability and limited cell permeability. researchgate.net Consequently, replacing the carboxylic acid in a lead compound like this compound with a suitable bioisostere is a common optimization strategy. researchgate.net
The primary goal of such a modification is to maintain or improve the key interactions with a biological target, such as hydrogen bonding, while favorably altering properties like acidity (pKa), lipophilicity, and metabolic fate. researchgate.netdrughunter.com The success of any bioisosteric replacement is highly dependent on the specific biological target and the binding pocket environment. drughunter.com
Common bioisosteres for the carboxylic acid group include heterocycles like tetrazoles, as well as hydroxamic acids and highly fluorinated alcohols. nih.gov Tetrazoles, for instance, are acidic and can act as effective mimics of the carboxylate anion, often forming similar hydrogen bond interactions. drughunter.com Their increased lipophilicity compared to a carboxylic acid can improve membrane permeability. drughunter.com A notable example is the drug Losartan, where a tetrazole ring replaced a carboxylic acid to improve oral bioavailability. drughunter.comnih.gov Hydroxamic acids also serve as carboxylic acid surrogates but can be susceptible to in vivo hydrolysis. nih.gov
The following table outlines key properties of common carboxylic acid bioisosteres relevant to the potential modification of the this compound scaffold.
| Functional Group | Typical pKa | General Characteristics | Potential Impact on Properties |
| Carboxylic Acid | ~4-5 | Planar, strong H-bond acceptor. nih.govepfl.ch | Can lead to poor permeability and metabolic liabilities (e.g., glucuronidation). researchgate.net |
| Tetrazole | ~5 | Planar, acidic, metabolically stable. drughunter.comnih.gov | Often improves oral bioavailability and metabolic stability while maintaining binding affinity. drughunter.comnih.gov |
| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic heterocycle. nih.gov | Can effectively mimic the acidity and hydrogen bonding of a carboxylic acid. nih.gov |
| Hydroxamic Acid | ~9 | Can form N- and O-anions; may undergo hydrolysis. nih.gov | Stability can be improved with substitution on the nitrogen atom. nih.gov |
Lead Generation and Optimization Paradigms
Strategic Functionalization of the Thiochromanone Scaffold
The thiochromanone scaffold is a versatile building block in medicinal chemistry, and its strategic functionalization is key to generating lead compounds. researchgate.net The synthesis of the parent compound, this compound, is typically achieved by reacting a substituted thiophenol with maleic anhydride (B1165640), followed by cyclization using a Lewis acid like aluminum chloride. mdpi.commdpi.comnih.govsemanticscholar.org
Once the core scaffold is formed, the carboxylic acid at the C-2 position serves as a critical handle for diversification. This functional group allows for the straightforward creation of a library of derivatives, including esters and amides, through standard coupling reactions. mdpi.comnih.gov These modifications are performed to conduct structure-activity relationship (SAR) studies, aiming to understand the influence of different functional groups on biological activity and to mask polar moieties to potentially improve cell penetration. mdpi.comnih.gov
Further modifications can be made to other parts of the scaffold. For example, acyl hydrazone derivatives have been prepared from the corresponding ester, as this moiety is associated with antiparasitic activities. mdpi.comnih.gov Additionally, substitutions on the benzothiopyran ring system can significantly influence biological efficacy. Research has shown that introducing a fluorine atom at the C-6 position of the thiochroman-4-one scaffold can increase leishmanicidal activity compared to the unsubstituted analog. mdpi.com
The table below summarizes various functionalizations of the thiochromanone scaffold and their observed biological outcomes.
| Scaffold Modification | Derivative Type | Example Biological Activity | Reference |
| Carboxylic acid functionalization | Esters, Amides | Prepared for SAR analysis in antileishmanial drug discovery. mdpi.comnih.gov | mdpi.comnih.gov |
| Carboxylic acid functionalization | Acyl Hydrazones | Investigated for antiparasitic properties. mdpi.com | mdpi.com |
| Aromatic ring substitution | 6-Fluoro substitution | Increased leishmanicidal activity. mdpi.com | mdpi.com |
| Heterocyclic derivatization | 1,3,4-Thiadiazole (B1197879) amides | Showed significant antifungal activity. nih.gov | nih.gov |
Data-Driven Approaches in Medicinal Chemistry Lead Optimization
Modern lead optimization has moved beyond relying solely on the intuition of medicinal chemists. nih.gov It now frequently incorporates data-driven and computational approaches to guide the design and prioritization of new compounds. nih.govarxiv.org This paradigm, often described by the Design-Make-Test-Analyze (DMTA) cycle, integrates computational modeling, structural biology, and large-scale data analysis to make the lead optimization process more efficient and rational. ajrconline.orgchemrxiv.org
In this approach, data from various sources—including compound structures, in-house and public bioactivity data, and pharmacological profiles—are integrated and analyzed. nih.gov Computational tools are employed to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities. syntekabio.com However, newer methods can sometimes bypass the need for traditional QSAR by directly calculating binding energies for virtually generated derivatives within a protein's binding pocket. syntekabio.com
For a scaffold like this compound, a data-driven strategy would involve several steps. Initially, a virtual library of derivatives could be generated by computationally applying various functionalizations and bioisosteric replacements to the core structure. These virtual compounds would then be docked into a model of the biological target to predict their binding affinity and orientation. This in silico screening helps prioritize a smaller, more promising set of compounds for actual synthesis and testing. chemrxiv.org This process significantly reduces the time and resources spent on synthesizing compounds that are unlikely to succeed, thereby accelerating the journey from a hit compound to a viable drug candidate. nih.govchemrxiv.org
Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies
Antiparasitic Potential
Derivatives of 4-oxothiochromane-2-carboxylic acid have demonstrated notable antiparasitic capabilities, particularly against Leishmania species.
The core structure of this compound has been systematically modified to create esters and amides, which were then evaluated for their ability to inhibit the growth of Leishmania parasites. nih.gov In a study aimed at establishing a structure-activity relationship (SAR), various derivatives were synthesized from the parent acid and tested against Leishmania chagasi. nih.govnih.gov The results from these cellular models indicate that specific modifications to the carboxylic acid group can significantly enhance antileishmanial efficacy.
For instance, converting the carboxylic acid to different esters and amides has been a key strategy. nih.gov The antileishmanial activity of these compounds is often quantified by their 50% inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of the parasite's growth. Studies have shown that certain synthetic quinoline (B57606) alkaloids, which share structural motifs with some complex derivatives, are effective against both the promastigote and intracellular amastigote forms of the parasite. nih.govplos.org
Table 1: Antileishmanial Activity of Selected Quinolone Derivatives This table is based on data for quinoline compounds tested against L. chagasi, illustrating the type of data generated in such studies. nih.gov
| Compound | Target | IC₅₀ (µg/mL) | Reference Drug (Pentamidine) IC₅₀ (µg/mL) |
|---|---|---|---|
| Compound 3a | L. chagasi promastigotes | <0.8 | 2.02 |
| Compound 3b | L. chagasi promastigotes | <0.8 | 2.02 |
| Compound 4a | L. chagasi promastigotes | 18.78 | 2.02 |
| Compound 4b | L. chagasi promastigotes | 15.13 | 2.02 |
The mechanism behind the antileishmanial action of this compound derivatives is believed to involve the inhibition of key parasitic enzymes essential for survival. preprints.org Two primary targets are cysteine proteases and trypanothione (B104310) reductase. preprints.orgnih.gov
The 4-oxothiochromane structure contains a Michael acceptor, a chemical feature known to react with the active site cysteine residue of cysteine proteases, leading to their inhibition. preprints.orgnih.gov These proteases are crucial for the parasite's life cycle, including nutrient acquisition and evasion of the host immune system.
Trypanothione reductase is another critical enzyme unique to trypanosomatid parasites like Leishmania. nih.gov It is central to the parasite's defense against oxidative stress generated by the host's immune cells. nih.govnih.gov Inhibition of this enzyme leaves the parasite vulnerable to oxidative damage, leading to cell death. nih.gov While direct enzymatic assays on the parent this compound are not extensively detailed, the design of its derivatives is often guided by the goal of targeting these specific and essential parasitic enzymes. nih.govfrontiersin.org
Antimicrobial Spectrum
In addition to its antiparasitic properties, the this compound framework has been explored for its potential against fungal and bacterial pathogens.
This compound serves as a key intermediate in the synthesis of novel antifungal agents. nih.gov In one study, it was reacted with 2-amino-1,3,4-thiadiazole (B1665364) to produce a series of N-(1,3,4-thiadiazol-2-yl)-4-oxo-thiochroman-2-yl-formamide derivatives. nih.gov These compounds were tested against a panel of fungi, with some showing inhibitory activity superior to the commercial antifungal drug fluconazole. nih.gov For example, derivatives demonstrated significant efficacy against human pathogens like Epidermophyton floccosum and Mucor racemosus, as well as plant pathogens such as Helminthosporium maydis and Botrytis cinerea. nih.govresearchgate.net
Table 2: Antifungal Activity of this compound Derivatives This table presents the Minimum Inhibitory Concentration (MIC) values for synthesized derivatives against various fungal species. nih.gov
| Derivative | Fungal Species | MIC (µg/mL) | Control (Fluconazole) MIC (µg/mL) |
|---|---|---|---|
| Compound 3a | Epidermophyton floccosum | 8 | 32 |
| Compound 3c | Epidermophyton floccosum | 8 | 32 |
| Compound 3a | Mucor racemosus | 16 | 64 |
| Compound 3c | Mucor racemosus | 16 | 64 |
The antibacterial potential of this chemical family has also been investigated. A study focusing on novel thiochroman-4-one (B147511) derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties reported notable antibacterial activity. researchgate.net One such derivative, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide, was particularly effective against plant-pathogenic bacteria. researchgate.net
The efficacy was measured by the half-maximal effective concentration (EC₅₀), with the derivative showing better performance against certain bacterial strains than commercial bactericides like bismerthiazol (B1226852) and thiadiazole copper. researchgate.net
Table 3: Antibacterial Activity of a this compound Derivative This table shows the EC₅₀ values of compound 5a against two plant-pathogenic bacteria. researchgate.net
| Derivative | Bacterial Species | EC₅₀ (µg/mL) | Control Efficacy |
|---|---|---|---|
| Compound 5a (6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide) | Xanthomonas oryzae pv. Oryzae (Xoo) | 24 | Better than bismerthiazol and thiadiazole copper |
| Xanthomonas axonopodis pv. Citri (Xac) | 30 | Better than bismerthiazol and thiadiazole copper |
Enzyme Modulation and Cellular Pathway Interactions
The biological activities observed for derivatives of this compound are rooted in their ability to modulate specific enzymes and interfere with critical cellular pathways. As discussed, the antiparasitic action is strongly linked to the inhibition of cysteine proteases and trypanothione reductase, which are vital for the parasite's survival and defense against the host immune response. preprints.orgnih.gov
The presence of the α,β-unsaturated ketone (an enone) system within the 4-oxothiochromane core makes it a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues like cysteine in enzyme active sites. preprints.org This mechanism is a well-established strategy for designing irreversible enzyme inhibitors. nih.gov
Furthermore, research into other complex carboxylic acid inhibitors has shown they can interfere with fundamental cellular processes like fatty acid synthesis. nih.gov While specific studies on the broader pathway interactions of this compound are limited, its demonstrated ability to serve as a platform for potent enzyme inhibitors highlights its importance in developing targeted therapeutic agents. The focused inhibition of parasite-specific enzymes like trypanothione reductase offers a promising avenue for selective toxicity, minimizing effects on host cells. nih.gov
Inhibition of Key Metabolic Enzymes (e.g., N-acylethanolamine acid amidase, PLpro)
Currently, there is a notable absence of published scientific literature specifically investigating the inhibitory activity of this compound against N-acylethanolamine acid amidase (NAAA) and the papain-like protease (PLpro). These enzymes are significant targets in medicinal chemistry for their roles in inflammation and viral replication, respectively.
N-acylethanolamine acid amidase (NAAA) is a cysteine amidase that plays a crucial role in regulating the levels of bioactive lipids, such as palmitoylethanolamide (B50096) (PEA). PEA is known for its anti-inflammatory and analgesic properties. By hydrolyzing PEA, NAAA terminates its signaling. Therefore, inhibitors of NAAA are sought after as potential therapeutic agents for inflammatory conditions. While various classes of compounds have been identified as NAAA inhibitors, research has not yet extended to this compound.
Papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. It is responsible for cleaving the viral polyprotein to generate functional viral proteins. Additionally, it can interfere with the host's innate immune response. Inhibition of PLpro is a key strategy in the development of antiviral drugs. nih.govvietnamjournal.ru Numerous studies have focused on identifying PLpro inhibitors, leading to the discovery of various scaffolds, but derivatives of thiochromanone have not been a primary focus in this area to date. nih.govvietnamjournal.ru
Table 1: Examples of Investigated PLpro Inhibitors (Unrelated to this compound)
| Compound | Target Enzyme | IC50 Value | Reference |
| GRL0617 | SARS-CoV PLpro | ~0.6 µM | vietnamjournal.ru |
| Compound 2 (Peptidomimetic) | SARS-CoV-2 PLpro | 0.46 µM | mdpi.com |
| Oxadiazole derivative 5 | SARS-CoV-2 PLpro | 7.197 µM | nih.gov |
Modulation of Cellular Processes (e.g., Glutathione (B108866) Synthesis Induction by Related Compounds)
Direct evidence linking this compound to the induction of glutathione synthesis is not available in current scientific literature. However, the modulation of cellular processes, particularly those related to oxidative stress, is a significant area of interest in drug discovery.
Glutathione (GSH) is a critical antioxidant in cells, protecting them from damage caused by reactive oxygen species. The synthesis of glutathione is a vital process for maintaining cellular health, and its depletion is associated with various pathological conditions. The biosynthesis of GSH involves two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase.
While this compound itself has not been studied in this context, other sulfur-containing carboxylic acids have been shown to influence glutathione levels. For instance, 2-oxothiazolidine-4-carboxylic acid (OTC) , a cysteine prodrug, has been demonstrated to inhibit vascular calcification by inducing glutathione synthesis. OTC provides a source of cysteine, which is the rate-limiting amino acid for glutathione synthesis. Treatment with OTC has been shown to prevent the decline in glutathione levels and the expression of enzymes involved in its synthesis under calcifying conditions. It is important to note that 2-oxothiazolidine-4-carboxylic acid is structurally distinct from this compound.
Table 2: Compounds Known to Modulate Glutathione Synthesis (Unrelated to this compound)
| Compound | Mechanism of Action | Cellular Effect | Reference |
| 2-oxothiazolidine-4-carboxylic acid (OTC) | Cysteine Prodrug | Induces Glutathione Synthesis |
Spectroscopic Characterization and Advanced Computational Modeling
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 4-oxothiochromane-2-carboxylic acid.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound in DMSO-d6 displays characteristic signals that correspond to the different types of protons in the molecule. For instance, a signal at 7.95 ppm is attributed to the aromatic protons. preprints.org The number of signals, their chemical shifts (positions in the spectrum), and their splitting patterns provide detailed information about the connectivity of atoms. mnstate.edu
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. oregonstate.edu In the spectrum of this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the thiochromane ring. preprints.org The chemical shifts of these carbons are influenced by their local electronic environment. nih.gov
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | 7.95 | Aromatic Protons | preprints.org |
| ¹³C | - | Carbonyl, Aromatic, Aliphatic Carbons | preprints.org |
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present.
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. preprints.orgresearchgate.net For this compound, the FT-IR spectrum shows a strong absorption band for the carbonyl (C=O) group of the ketone and the carboxylic acid. pressbooks.pubpg.edu.pl The broad absorption band for the hydroxyl (-OH) group of the carboxylic acid is also a key diagnostic feature. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic scattering for the aromatic ring and the sulfur-containing ring. wallonie.beresearchgate.net While gas-phase Raman spectra have been recorded for related sulfur-containing compounds, specific data for this molecule is less common. rsc.orglibretexts.org
| Technique | Key Vibrational Bands (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FT-IR | ~1710 | C=O (Ketone & Carboxylic Acid) | pressbooks.pubpg.edu.pl |
| FT-IR | Broad, ~2500-3300 | O-H (Carboxylic Acid) | spectroscopyonline.com |
| Raman | - | Aromatic & Thiochromane Ring Vibrations | wallonie.beresearchgate.net |
Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. researchgate.netnih.gov By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. uni-saarland.demiamioh.edu This technique is essential for validating the identity of the synthesized compound. nih.gov
Quantum Chemical Calculations for Electronic and Structural Properties
Computational chemistry provides a theoretical framework to understand the electronic structure and predict the reactivity of molecules.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. scirp.orgmdpi.com DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are key to predicting the molecule's reactivity. nih.govchemrxiv.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the conformational flexibility and intermolecular interactions of this compound. These computational tools can simulate the behavior of the molecule over time, providing insights into its preferred three-dimensional structures and how it might interact with other molecules or biological targets. chemrxiv.orgsemanticscholar.org
Ligand-Protein Docking for Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurjchem.com For this compound and its derivatives, docking studies are crucial for understanding their potential as enzyme inhibitors. nih.govresearchgate.net These studies often involve placing the ligand into the binding site of a target protein and calculating the binding affinity, typically expressed as a free energy of binding (ΔG). nih.gov
Research on related carboxylic acid-containing compounds has identified potential protein targets. For instance, derivatives have been docked against histone deacetylase 6 (HDAC6), a target for anticancer drug design, and Leishmania major N-myristoyltransferase (LmNMT), a target for antileishmanial agents. nih.govfrontiersin.org In these studies, the carboxylic acid moiety is often critical for binding, forming key hydrogen bonds or ionic interactions with residues in the active site. rsc.orgnih.gov Docking simulations for thiochromanone derivatives against various protein targets have helped to elucidate binding mechanisms and identify key amino acid residues involved in the interaction. researchgate.netresearchgate.net For example, studies on similar scaffolds have highlighted interactions with residues like serine, leucine, and tyrosine. researchgate.net
| Parameter | Description | Example Value/Software |
|---|---|---|
| Target Protein | Enzyme or receptor targeted for inhibition. | Histone Deacetylase 6 (HDAC6), Leishmania N-myristoyltransferase (LmNMT) nih.govfrontiersin.org |
| Docking Software | Program used to perform the simulation. | AutoDock Vina, GOLD nih.govfrontiersin.org |
| Scoring Function | Calculates the binding free energy (ΔG) to rank poses. | Vina Score, GOLD Score nih.govfrontiersin.org |
| Predicted Binding Energy | Estimated affinity of the ligand for the protein. | Typically in the range of -7 to -10 kcal/mol for active derivatives nih.gov |
| Key Interacting Residues | Amino acids in the binding site forming crucial bonds. | Ser, Leu, Tyr, His researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.govmdpi.com MD simulations provide insights into the dynamic behavior, conformational changes, and the persistence of key interactions identified in docking studies. nih.govrsc.org
For complexes involving thiochromanone derivatives, MD simulations can confirm that the ligand remains stably bound within the active site. nih.govnih.gov Key metrics evaluated during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. nih.govmdpi.com Analysis of hydrogen bonds and other non-covalent interactions throughout the simulation confirms the stability of the binding mode. rsc.org Studies on various enzyme inhibitors have shown that stable RMSD values, typically around 2-3 Å, suggest a stable protein-ligand complex. mdpi.comsemanticscholar.org These simulations are critical for validating the initial docking predictions and providing a more accurate picture of the binding event at an atomic level. nih.govmdpi.com
Chromatographic and Analytical Method Development
The development of robust analytical methods is essential for the purification, quantification, and analysis of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., HILIC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carboxylic acids. mdpi.com Due to the polar nature of the carboxylic acid group, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode of separation. sielc.comnih.gov HILIC utilizes a polar stationary phase (like silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of an aqueous buffer. researchgate.netnih.govchromatographyonline.com This setup is effective for retaining and separating polar compounds that show little or no retention in reversed-phase HPLC.
A HILIC method for this compound would involve optimizing parameters such as the organic solvent percentage, buffer pH, and buffer concentration to achieve good peak shape and resolution. sielc.comnih.gov The pH of the mobile phase is particularly important as it controls the ionization state of the carboxylic acid group, significantly affecting its retention. sielc.com Detection can be accomplished using UV-Vis spectroscopy, as the thiochromanone structure contains a chromophore, or more sensitively and selectively using mass spectrometry (MS). researchgate.netnih.gov The high organic content of the HILIC mobile phase is advantageous for MS detection as it promotes efficient desolvation and ionization in the MS source. chromatographyonline.com
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Amide- or Silica-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm) researchgate.net | Provides polar stationary phase for hydrophilic interaction. |
| Mobile Phase | Acetonitrile/Aqueous Ammonium (B1175870) Acetate or Formate Buffer (e.g., 90:10 v/v) researchgate.netnih.gov | High organic content for retention; buffer controls pH and ionic strength. |
| Buffer pH | pH 3.0 - 6.0 sielc.comresearchgate.net | Affects ionization and retention of the carboxylic acid. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good efficiency. |
| Detection | UV (e.g., 254 nm or 275 nm) or ESI-MS researchgate.net | UV for general detection; MS for higher sensitivity and specificity. |
| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |
Emerging Research Avenues and Future Perspectives
Exploration of Novel Synthetic Pathways and Derivative Libraries
The future development of 4-oxothiochromane-2-carboxylic acid as a lead compound is highly dependent on the ability to generate a wide array of derivatives for structure-activity relationship (SAR) analysis. nih.gov Current synthetic strategies typically involve the conjugate addition of thiophenols to α,β-unsaturated carboxylic acids or their precursors, like maleic anhydride (B1165640), followed by an intramolecular cyclization. nih.govmdpi.com A common method involves reacting thiophenols with furan-2,5-dione (maleic anhydride) and then using a Lewis acid such as aluminum chloride (AlCl₃) to facilitate the ring closure. nih.govmdpi.com
While effective, these methods provide a foundation for exploring more efficient, stereoselective, and environmentally benign synthetic routes. Future research will likely focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure forms of this compound and its derivatives. Chiral resolution using agents like brucine (B1667951) has been demonstrated, but direct asymmetric synthesis would be more efficient for producing specific enantiomers, which may exhibit different biological activities. nih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and control over reaction parameters compared to traditional batch methods.
Novel Catalytic Systems: Investigating new catalysts, potentially including metal-organic frameworks (MOFs) or biocatalysts, to improve yields and reduce reaction times. researchgate.net
A primary goal of exploring these new pathways is the creation of extensive and diverse derivative libraries . By modifying the core structure—such as the aromatic ring, the C-2 position, or the carboxylic acid group—researchers can systematically probe the chemical space. nih.govlibretexts.org Libraries of esters and amides have already been prepared to establish initial SAR for antileishmanial activity. nih.gov Future libraries will likely incorporate a broader range of functional groups to optimize properties like potency, selectivity, and pharmacokinetic profiles.
Table 1: Examples of Synthesized Derivative Classes from this compound This is an interactive table. You can sort and filter the data.
| Derivative Type | Modifiable Position | Synthesis Method Example | Purpose of Derivatization |
|---|---|---|---|
| Esters | Carboxylic acid (C-2) | Reaction with various alcohols using a coupling agent like DCC. nih.gov | Explore impact of chain length and lipophilicity on activity. nih.gov |
| Amides | Carboxylic acid (C-2) | Reaction with various amines using a coupling agent. nih.gov | Investigate hydrogen bonding potential and steric effects. researchgate.net |
| Hydrazones | Carbonyl group (C-4) | Condensation reaction with hydrazides. | Enhance biological activity, as seen in related thiochroman-4-ones. nih.gov |
| Substituted Aromatics | Benzene ring | Starting with substituted thiophenols (e.g., 6-bromo). bldpharm.com | Modulate electronic properties and target interactions. |
Advanced In Vitro Biological Screening and Target Deconvolution
Initial studies have demonstrated the potential of this compound derivatives, particularly against Leishmania parasites. nih.govmdpi.comresearchgate.net Future research will involve expanding these screening efforts using advanced in vitro models and high-throughput screening (HTS) platforms to test derivative libraries against a wider range of biological targets. This includes other infectious agents, cancer cell lines, and specific enzymes implicated in disease.
A critical and challenging step following the identification of a biologically active compound through phenotypic screening is target deconvolution —the process of identifying the specific molecular target(s) responsible for its observed effect. nih.govnih.gov This is essential for understanding the mechanism of action and for rational lead optimization. nih.gov Several powerful techniques can be applied:
Affinity-Based Methods: This involves immobilizing a derivative of the compound onto a solid support (like beads) to "pull down" its binding partners from cell lysates. europeanreview.orgresearchgate.net The captured proteins are then identified using mass spectrometry.
Photoaffinity Labeling (PAL): A chemically modified version of the compound, containing a photo-reactive group, is introduced to cells or lysates. europeanreview.org Upon exposure to UV light, the probe forms a covalent bond with its target, which can then be isolated and identified. europeanreview.org
Proteomics-Based Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) measure changes in protein stability upon compound binding. nih.gov Target proteins often become more resistant to heat or degradation when bound to a small molecule, a change that can be detected across the entire proteome. nih.gov
For this compound, a key future goal is to definitively identify its target in Leishmania. While enzymes like trypanothione (B104310) reductase are known targets for related scaffolds, confirming this for the thiochromanone series is a priority. researchgate.net Target deconvolution will clarify whether its antileishmanial activity stems from inhibiting this enzyme or from a novel mechanism of action.
Table 2: Advanced Biological Screening and Target Deconvolution Methods This is an interactive table. You can sort and filter the data.
| Method | Description | Potential Application for this compound |
|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries against biological targets to identify "hits". frontiersin.org | Screening derivative libraries against various cancer cell lines, bacteria, viruses, and parasitic enzymes. |
| Phenotypic Screening | Screening compounds for their effect on a whole organism or cell (the phenotype) without a preconceived target. nih.govresearchgate.net | Identifying new therapeutic areas for the thiochromanone scaffold beyond antileishmanial activity. |
| Affinity Chromatography | A derivative of the compound is immobilized on a matrix to capture binding proteins from a cell extract. europeanreview.org | Identifying the direct protein targets in Leishmania extracts. |
| Photoaffinity Labeling (PAL) | A photoreactive version of the compound covalently links to its target upon UV irradiation, enabling identification. europeanreview.org | Pinpointing the specific binding site of the compound on its target protein. |
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govjddtonline.info For the this compound scaffold, AI offers powerful tools to navigate the vast chemical space and design optimized molecules more efficiently. frontiersin.org
Future research will leverage AI/ML in several key areas:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on data from synthesized derivative libraries. These models learn the relationship between chemical structures and biological activity, allowing them to predict the potency of new, virtual compounds before they are synthesized, saving time and resources. frontiersin.org
Generative Models: AI algorithms, such as Generative Adversarial Networks (GANs) or Transformers, can be trained on the structural rules of known active molecules. frontiersin.orgmdpi.com These models can then generate novel molecules based on the 4-oxothiochromane scaffold that are predicted to have high activity. nih.gov
Reaction Prediction and Synthesis Planning: ML models can assist chemists by predicting the outcomes of chemical reactions or even suggesting entire synthetic pathways for complex derivatives. nih.govchemrxiv.org This can accelerate the creation of the novel libraries discussed in section 6.1.
Virtual Screening: AI can rapidly screen massive virtual libraries of compounds against a modeled protein target, identifying those with the highest predicted binding affinity. wjgnet.com This in silico approach focuses synthetic efforts on the most promising candidates.
By combining the experimental data from screening with the predictive power of AI, researchers can create a feedback loop where each round of synthesis and testing makes the AI models smarter, leading to a more rapid convergence on a clinical candidate. jddtonline.info
Table 3: AI and Machine Learning Models in Compound Design This is an interactive table. You can sort and filter the data.
| AI/ML Model Type | Function | Potential Application for the Thiochromanone Scaffold |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on the physicochemical properties of a molecule. frontiersin.org | Predict the antileishmanial activity of virtual derivatives to prioritize synthesis. |
| Generative Adversarial Networks (GANs) | Generates novel molecular structures that resemble a training set of known active compounds. frontiersin.org | Design new, diverse, and patentable thiochromanone derivatives with optimized properties. |
| Graph Neural Networks (GNNs) | Operates on molecular graphs to predict properties or generate new structures. mdpi.com | Predict drug-target interactions and design new candidates tailored to a specific protein pocket. mdpi.com |
| Transformer-Based Models | Uses attention mechanisms, originally from natural language processing, to understand molecular structures. mdpi.com | Optimize lead compounds by suggesting specific chemical modifications to improve activity. |
Interdisciplinary Research Integrating Materials Science and Chemical Biology
The unique structure of this compound, featuring a heterocyclic core and a carboxylic acid handle, makes it an attractive candidate for interdisciplinary research that bridges chemistry, biology, and materials science.
Integration with Materials Science: The carboxylic acid group is particularly useful for anchoring molecules to surfaces. arxiv.org This opens up possibilities for creating novel functional materials. Future research could explore:
Functionalized Surfaces: Covalently attaching this compound or its derivatives to nanoparticles (e.g., gold, zirconia) or polymer surfaces. arxiv.org These functionalized materials could be used to develop targeted drug delivery systems or diagnostic biosensors.
Drug-Eluting Coatings: Incorporating the compound into biocompatible polymers for use as coatings on medical devices. The compound could then be slowly released to prevent infections or other complications.
Organic Electronics: The sulfur-containing heterocyclic system is a feature found in some organic semiconductor materials. Investigations could determine if derivatives of the thiochromanone scaffold possess interesting optical or electronic properties for applications in materials science. bldpharm.com
Integration with Chemical Biology: Chemical biology uses chemical tools to probe and manipulate biological systems. researchgate.net this compound and its derivatives are ideal candidates for development as chemical probes.
Mechanism of Action Studies: As discussed in section 6.2, derivatives designed for target deconvolution (e.g., with photoaffinity labels or biotin (B1667282) tags) are classic chemical biology tools. They can be used to map the compound's interactions within the cell.
Biotransformation: Using microorganisms or isolated enzymes to perform chemical modifications on the thiochromanone scaffold is a chemical biology approach to generate novel derivatives that may not be accessible through traditional synthesis. researchgate.net This can lead to compounds with improved activity or unique properties.
Probing Biological Pathways: Once a target is identified, optimized derivatives can be used as highly specific inhibitors to study the function of that target protein within complex biological pathways, providing insights into the underlying biology of the disease.
By pursuing these interdisciplinary avenues, the utility of the this compound scaffold can be expanded far beyond a single therapeutic application, creating new tools for both medicine and materials research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-oxothiochromane-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Oxidative cleavage : For analogous compounds like 6-fluoro-4-oxochroman-2-carboxylic acid, lead tetraacetate in anhydrous benzene was used to oxidize dihydroxyethyl intermediates, followed by acidification and crystallization (yield: 83%) .
- Michael addition : Thioglycolic acid can react with α,β-unsaturated carbonyl compounds under controlled pH and temperature to form thiochromane derivatives, as seen in studies of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
- Purification : Ethyl acetate extraction and silica gel column chromatography (e.g., hexane/ethyl acetate gradients) are standard for isolating carboxylic acid derivatives .
Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure of this compound?
- Methodology :
- 1H NMR : Key signals include the thiochromane ring protons (δ 2.5–3.5 ppm for CH2 groups) and the carboxylic acid proton (δ ~12 ppm, broad). For fluorinated analogs, coupling constants (e.g., J = 8–10 Hz) confirm stereochemistry .
- Mass spectrometry : ESI-MS in negative ion mode typically shows [M–H]⁻ peaks. Fragmentation patterns help identify the thiochromane core and substituents .
Q. What purification strategies are effective for removing byproducts in thiochromane synthesis?
- Methodology :
- Crystallization : Slow evaporation in ethanol/water mixtures yields high-purity crystals, as demonstrated for 6-fluoro-4-oxochroman-2-carboxylic acid .
- Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) resolves polar impurities .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be optimized for target applications?
- Methodology :
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution at the 4-oxo position, while nonpolar solvents favor ring-opening reactions .
- Catalysts : Lewis acids (e.g., ZnCl2) improve acylation efficiency at the 2-carboxylic acid group without disrupting the thiochromane ring .
Q. How should researchers address contradictions in reported biological activity data for thiochromane derivatives?
- Methodology :
- Assay standardization : Compare IC50 values under identical conditions (e.g., pH, temperature, cell lines). For example, antioxidant activity of chromene analogs varies significantly with DPPH assay protocols .
- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements, as seen in studies of similar dihydroquinoline derivatives .
Q. What computational tools predict the reactivity of this compound in complex reaction environments?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 4-oxo group in chromanones is highly electrophilic, aligning with experimental observations .
- Molecular docking : Model interactions with biological targets (e.g., aldose reductase) to guide functional group modifications for enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
